molecular formula C17H23N3O4S2 B2779327 (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058251-07-2

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2779327
CAS No.: 1058251-07-2
M. Wt: 397.51
InChI Key: JIQWFWUXZIXWLW-ZCXUNETKSA-N
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Description

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a sophisticated synthetic compound designed for advanced chemical and pharmacological research. This molecule features a benzothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The structural motif incorporates a (Z)-configuration imine linkage, connecting the benzothiazole core to a 1-(methylsulfonyl)piperidine-3-carboxamide group, which may influence its physicochemical properties and biomolecular interactions. Compounds containing nitrogen-sulfur heterocycles like the benzothiazole and piperidine rings present in this reagent are of significant interest in drug discovery. Such structures are frequently investigated for their potential biological activities, which can include antimicrobial, anticancer, and central nervous system effects, making them valuable probes for studying disease mechanisms. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening campaigns to identify new bioactive molecules. It is supplied with comprehensive analytical data, including NMR and mass spectrometry, to ensure identity and purity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-11-7-8-13(24-3)14-15(11)25-17(19(14)2)18-16(21)12-6-5-9-20(10-12)26(4,22)23/h7-8,12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQWFWUXZIXWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic compound with potential biological activities due to its unique molecular structure, which includes a benzo[d]thiazole core and piperidine moiety. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S with a molecular weight of 370.4 g/mol. Its structure features several functional groups that contribute to its biological activity, including a methoxy group and a methylsulfonyl substituent.

PropertyValue
Molecular FormulaC19H18N2O4SC_{19}H_{18}N_{2}O_{4}S
Molecular Weight370.4 g/mol
CAS Number868370-82-5

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and bacterial infections, respectively .
  • Anticancer Activity : The structural characteristics suggest potential interactions with tubulin, similar to known anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Effects : Compounds with similar thiazole structures have demonstrated antibacterial properties against various pathogens by disrupting cellular processes .

Antimicrobial Activity

In vitro studies have been conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicate moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound's effectiveness was assessed using standard agar diffusion methods and minimum inhibitory concentration (MIC) tests.

Anticancer Studies

Recent research has highlighted the potential of this compound in cancer therapy. In vitro assays demonstrated that the compound inhibits cell proliferation in human cancer cell lines, leading to significant reductions in viability at concentrations around 10 µM. Further studies are necessary to elucidate its mechanism of action at the molecular level.

Case Studies

  • Study on Enzyme Inhibition : A series of synthesized compounds including derivatives of piperidine were evaluated for their AChE inhibitory activity. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors, suggesting strong potential for developing new treatments for Alzheimer's disease .
  • Antitumor Efficacy : In vivo studies using xenograft models showed that compounds structurally related to this compound significantly inhibited tumor growth without noticeable toxicity at therapeutic doses .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide has been investigated for:

  • Anticancer Activity : Compounds featuring benzo[d]thiazole derivatives are known for their anticancer properties. Studies have shown that modifications in the structure can enhance efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound's structural motifs suggest potential antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also possess such activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are essential for predicting the biological activity of the compound based on its chemical structure. These studies help identify key structural features that influence activity, guiding future modifications to enhance potency and selectivity.

Case Studies

Several case studies have highlighted the applications of similar compounds in medicinal chemistry:

StudyCompoundFindings
Benzothiazole DerivativesDemonstrated significant anticancer activity in breast cancer cell lines.
Piperidine-Based CompoundsShowed promising results in treating inflammatory diseases through inhibition of pro-inflammatory cytokines.
Methanesulfonamide DerivativesExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

These case studies underscore the potential of this compound as a lead compound in drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

Formation of the benzo[d]thiazole core via oxidative cyclization of o-aminothiophenol derivatives with aldehydes (e.g., 4-methoxy-3,7-dimethylbenzaldehyde) .

Introduction of the piperidine-3-carboxamide moiety via amide coupling using activated esters or acid chlorides.

Sulfonylation with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

  • Optimization : Control temperature (e.g., 0–60°C), solvent choice (e.g., DMF for solubility), and stoichiometry. Monitor reaction progress via TLC and intermediate purification via column chromatography .

Q. How can the structural identity and purity of this compound be confirmed?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify aromatic protons (δ 6.5–8.5 ppm for benzo[d]thiazole), methylsulfonyl (δ ~3.0 ppm for CH3), and piperidine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]+) and rule out impurities .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Q. What solvents and reaction conditions are critical for stabilizing the (Z)-configuration during synthesis?

  • Key Factors :

  • Use aprotic solvents (e.g., DCM, acetonitrile) to minimize tautomerization .
  • Maintain inert atmosphere (N2/Ar) to prevent oxidation of sensitive groups (e.g., methoxy) .
  • Low temperatures (0–10°C) during imine formation to favor the (Z)-isomer .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Strategies :

  • Analog Synthesis : Modify substituents on the benzo[d]thiazole (e.g., replace methoxy with nitro for electron-withdrawing effects) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases) .
  • Biological Assays : Screen analogs in enzyme inhibition assays (e.g., IC50 determination) and compare with parent compound .

Q. What experimental approaches resolve contradictions in spectroscopic data for tautomeric forms?

  • Case Study : If NMR signals suggest tautomerism between (Z)- and (E)-isomers:

  • Variable Temperature NMR : Monitor chemical shift changes at elevated temperatures to assess equilibrium .
  • X-ray Crystallography : Resolve tautomeric ambiguity via single-crystal structure determination .
  • Dynamic HPLC : Separate isomers under chiral conditions to quantify ratios .

Q. How can solubility and bioavailability be improved without compromising activity?

  • Formulation Strategies :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the piperidine ring for enhanced aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve pharmacokinetics .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., receptors) .
  • Kinase Profiling : Use a panel of 100+ kinases to identify off-target effects .
  • Metabolomics : LC-MS/MS to track metabolic stability and identify active metabolites .

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